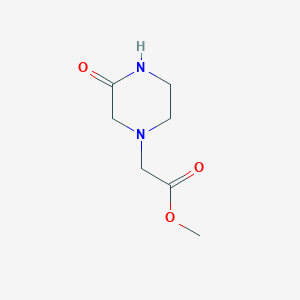 (6-Méthylpyridin-3-yl)méthylamine CAS No. 1152851-27-8"
>
(6-Méthylpyridin-3-yl)méthylamine CAS No. 1152851-27-8"
>
(6-Méthylpyridin-3-yl)méthylamine
Vue d'ensemble
Description
“(6-Methylpyridin-3-yl)methylamine” is a chemical compound with the molecular formula C7H10N2 . It has an average mass of 122.168 Da and a monoisotopic mass of 122.084396 Da .
Molecular Structure Analysis
The molecular structure of “(6-Methylpyridin-3-yl)methylamine” consists of a pyridine ring with a methyl group attached to the 6th carbon and an amine group attached to the 3rd carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Methylpyridin-3-yl)methylamine” include a density of 1.0±0.1 g/cm3, a boiling point of 219.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 107.3±10.2 °C .
Applications De Recherche Scientifique
Synthèse d'intermédiaires pharmaceutiques
Ce composé est utilisé dans la synthèse de l'étoricoxib, un médicament utilisé pour traiter la douleur aiguë, l'arthrose et la douleur musculo-squelettique chronique . Le processus implique la création d'un intermédiaire crucial pour l'ingrédient pharmaceutique actif (API) final.
Recherche en chimie organique
En chimie organique, ce composé sert de bloc de construction pour créer des molécules plus complexes. Il est particulièrement utile pour construire des composés avec des cycles pyridine, qui sont communs dans de nombreux médicaments et produits agrochimiques .
Chimie analytique
“(6-Méthylpyridin-3-yl)méthylamine” peut être utilisée comme matériau de référence en spectroscopie de résonance magnétique nucléaire (RMN) et en chromatographie en phase gazeuse/spectrométrie de masse (CG/SM) pour la confirmation structurale et l'analyse quantitative .
Sciences des matériaux
Les propriétés du composé peuvent être analysées pour comprendre l'écart énergétique HOMO-LUMO, qui est indicatif de la réactivité et de la stabilité cinétique d'une molécule. Ceci est essentiel dans le développement de nouveaux matériaux avec des propriétés électroniques spécifiques .
Cristallographie
Les chercheurs peuvent étudier la structure cristalline des dérivés de ce composé pour obtenir des informations sur les interactions moléculaires et la liaison. Ces informations sont essentielles pour concevoir des matériaux avec les propriétés cristallines souhaitées .
Mécanisme D'action
The mechanism of action of 6-MPAP is not yet fully understood. It is believed to act as a proton donor, which allows it to interact with other molecules in a variety of ways. It is also believed to act as a catalyst, which allows it to speed up chemical reactions. In addition, 6-MPAP is believed to act as a chelator, which allows it to bind to metals and form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MPAP are not yet fully understood. However, it has been found to have some potential applications in medicine. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases. In addition, it has been found to have the potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-MPAP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research. In addition, it is a relatively stable compound, which makes it useful for long-term experiments. However, it is also a relatively reactive compound, which can make it difficult to handle in certain experiments.
Orientations Futures
The potential applications of 6-MPAP are still being explored. One potential future direction is to further explore its potential applications in medicine, such as its potential to reduce the risk of cardiovascular disease. In addition, further research could be done to explore its potential applications in the fields of biochemistry and chemical synthesis. Finally, further research could be done to better understand its mechanism of action and biochemical and physiological effects.
Propriétés
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)11-6-10-5-4-9(3)12-7-10/h4-5,7-8,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJVPTTXJVZVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)

![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)




![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)